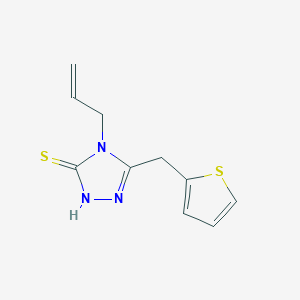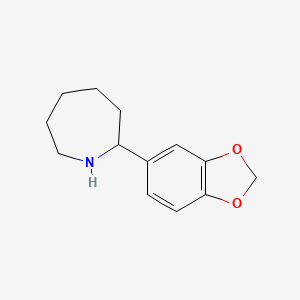
2-(1,3-Benzodioxol-5-YL)-azepane
Descripción general
Descripción
Synthesis Analysis
The synthesis of azepine derivatives can be achieved through various methods. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide leads to a novel hexacyclic benzazepine derivative, showcasing a domino process involving excited-state intramolecular gamma-hydrogen-transfer reactions . Anionic [4+3] heteroannulation of 2-azidoacrylates with phthalides is another method to construct azepines, representing a new reactivity of 2-azidoacrylates . Additionally, palladium-catalyzed [5 + 2] heteroannulation of phenethylamides with 1,3-dienes has been used to synthesize dopaminergic 3-benzazepines . Phosphine-catalyzed α-umpolung-aldol reactions have also been employed for the synthesis of benzo[b]azapin-3-ones .
Molecular Structure Analysis
The molecular structure of azepine derivatives is characterized by the presence of a seven-membered ring containing one nitrogen atom. The structure of these compounds has been elucidated using spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the hexacyclic benzazepine derivative mentioned earlier was characterized by X-ray analysis . The azepine ring can adopt various conformations, such as a boat conformation, which can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Azepine derivatives can undergo a variety of chemical reactions. Base hydrolysis of benzazepine can yield keto derivatives of adamantane amino acids . The annulation reactions can lead to the formation of hydroxy-benzazepinones and tetrahydro-1H-benzo[d]azepines . Furthermore, azepine derivatives can be synthesized through cyclization reactions involving α-amino acids and aromatic aldehydes , or through intermolecular cyclization between sulfonamidobenzaldehyes and ynones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards various reagents. The presence of substituents on the azepine ring can significantly alter these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, as well as its pharmacological activity. The papers provided do not detail the specific physical and chemical properties of "2-(1,3-Benzodioxol-5-YL)-azepane," but the methodologies and characterizations of similar compounds can provide a foundation for understanding its potential properties [1-7].
Aplicaciones Científicas De Investigación
Pharmaceutical Significance and Therapeutic Applications
Pharmaceutical Significance of Azepane-Based Compounds Azepane-based compounds, like 2-(1,3-Benzodioxol-5-YL)-azepane, exhibit a wide variety of pharmacological properties. These compounds are structurally diverse and play a significant role in the discovery of new therapeutic agents. The development of azepane-containing analogs is a prominent research topic in medicinal chemistry due to their potential in treating various diseases. More than 20 azepane-based drugs have been approved by the FDA, addressing a range of therapeutic applications such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. Additionally, these compounds are explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and more. Molecular docking studies and structure-activity relationships (SAR) are crucial in the discovery and development of potent azepane-based drugs with reduced toxicity (Zha et al., 2019).
Heterocyclic Chemistry and Structural Diversity
2,3-Benzodiazepines and 1,2,5-Triazepines 2,3-Benzodiazepines are an important class of biologically active compounds, with some reaching the human clinical stage. The bioisosteric replacement of the benzene ring with five-membered nitrogen heterocycles has led to the synthesis of new diazepine and 1,2,5-triazepine derivatives. Research in heterocyclic chemistry is vital as it may lead to new medicines against diseases currently without remedies, such as specific types of cancer. The exploration of antibacterial compounds is also crucial due to the spread of multiresistant pathogens. This review summarizes literature on certain 2,3-benzodiazepine analogues, highlighting their potential biological efficacy (Földesi et al., 2018).
Applications in Drug Synthesis and Biological Properties
Synthetic Utilities of O-Phenylenediamines The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents offers valuable insights into the synthetic approaches for these compounds. This review covers the methods developed over recent years and the biological applications of azolylthiazoles, providing a foundation for future research in the field (Ibrahim, 2011).
Azepine, Azepane, and Azepinone Compounds Seven-membered heterocyclic compounds, including Azepine, Azepane, and Azepinone, have significant pharmacological and therapeutic implications. This review delves into the synthesis, reaction, and biological properties of these compounds, revealing that there is still much to be explored, particularly in the biological section. N-containing seven-membered heterocycles present a vast scope for researchers due to their potential therapeutic applications (Kaur et al., 2021).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMGDSKJVNFXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392134 | |
| Record name | 2-(1,3-benzodioxol-5-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-YL)-azepane | |
CAS RN |
383130-37-8 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)hexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-benzodioxol-5-yl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



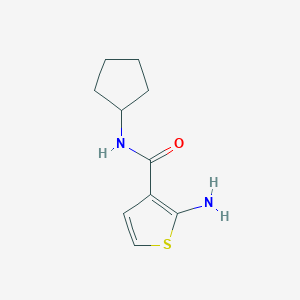
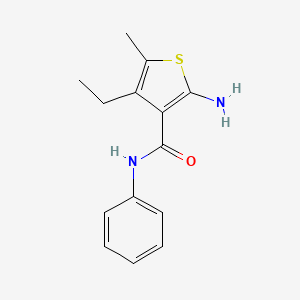
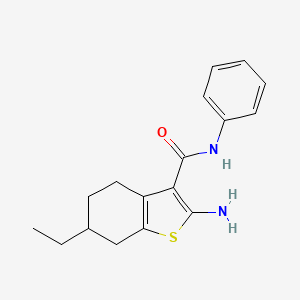
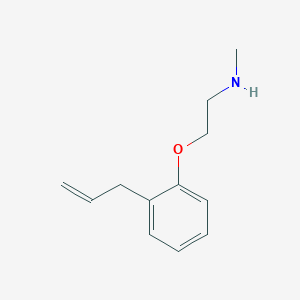
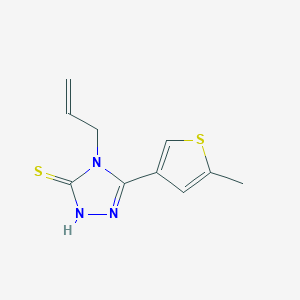
![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)
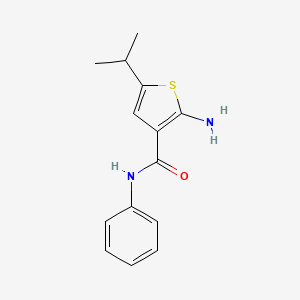
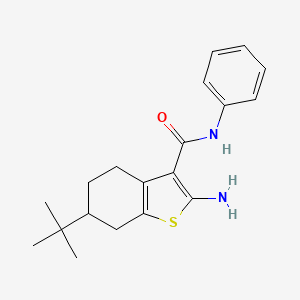
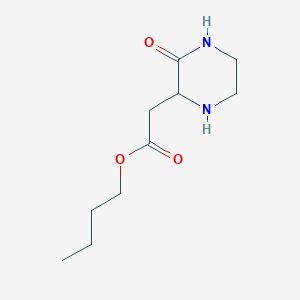
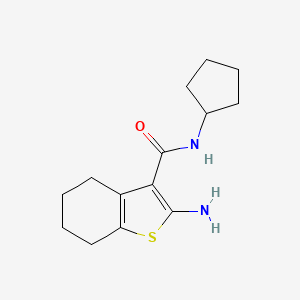
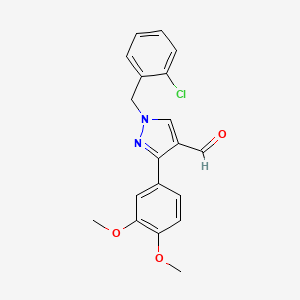
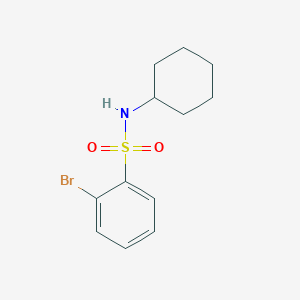
![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)
